6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Common catalysts include acetic acid, formic acid, or hydrochloric acid. The reaction is usually carried out at reflux temperature to ensure complete condensation .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction. Copper-doped cadmium sulfide nanoparticles or cerium(IV) oxide nanoparticles can be used as catalysts to enhance the yield and efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield indoloquinoxaline derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions
Major Products
The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cell death in cancer cells. The compound also interacts with various proteins, modulating their activity and contributing to its antiviral and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
6H-indolo[2,3-b]quinoxaline: Shares a similar core structure but lacks the heptyl and methyl substituents.
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline skeleton, known for its anticancer properties
Uniqueness
6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which enhance its biological activity and make it a valuable compound for medicinal chemistry research. Its ability to intercalate DNA and interact with proteins sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H25N3 |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
6-heptyl-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H25N3/c1-3-4-5-6-9-15-25-21-16(2)11-10-12-17(21)20-22(25)24-19-14-8-7-13-18(19)23-20/h7-8,10-14H,3-6,9,15H2,1-2H3 |
InChI Key |
IWFOILRAGCRDJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Origin of Product |
United States |
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